3-(4-methoxyphenyl)-3H-pyridin-6-one
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Overview
Description
3-(4-Methoxyphenyl)-3H-pyridin-6-one is a heterocyclic compound that features a pyridinone ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-3H-pyridin-6-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses a boron reagent and a palladium catalyst to form the carbon-carbon bond between the pyridinone and the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3H-pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinone ring can be reduced to a dihydropyridinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl-substituted pyridinone, while reduction of the pyridinone ring results in a dihydropyridinone.
Scientific Research Applications
3-(4-Methoxyphenyl)-3H-pyridin-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyridazinones: These compounds also contain a pyridinone ring and have similar biological activities.
Thiophenes: These heterocyclic compounds share some structural similarities and are used in similar applications.
Triazoles: These compounds have a nitrogen-rich ring structure and are used in medicinal chemistry.
Uniqueness
3-(4-Methoxyphenyl)-3H-pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3H-pyridin-6-one |
InChI |
InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8,10H,1H3 |
InChI Key |
IVHHMYMBBUOHRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=CC(=O)N=C2 |
Origin of Product |
United States |
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